molecular formula C17H18FN3S B12445694 N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B12445694
M. Wt: 315.4 g/mol
InChI Key: FOQNFGLAQJEJMG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperazine ring, with a carbothioamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 3-fluoroaniline with 4-phenylpiperazine in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another piperazine derivative with similar structural features.

    3-fluoroamphetamine: A stimulant with a fluorophenyl group, but different pharmacological properties.

Uniqueness

N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18FN3S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H18FN3S/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,19,22)

InChI Key

FOQNFGLAQJEJMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)F

Origin of Product

United States

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